molecular formula C13H10ClNO4 B041263 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene CAS No. 62966-77-2

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B041263
CAS No.: 62966-77-2
M. Wt: 279.67 g/mol
InChI Key: RVIASXOHEIDKMF-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is an organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene typically involves multiple steps. One common method starts with the nitration of 4-chloro-1-(4-methoxy-phenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-chloro-4-nitrobenzene
  • 4-Chloro-2-fluoro-1-nitrobenzene
  • 2-Iodo-4-methoxy-1-nitrobenzene

Comparison

Compared to similar compounds, 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is unique due to the presence of both a methoxy and a phenoxy group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a compound with a complex structure that includes chloro, methoxy, and nitro functional groups. Its potential biological activities are of interest in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from its structural analogs and the general properties of similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClNO3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This structure features:

  • A chloro group (Cl) which may enhance lipophilicity and biological activity.
  • A methoxy group (OCH₃) that can influence the compound's electronic properties.
  • A nitro group (NO₂) which is often associated with biological reactivity.

Biological Activity Overview

Although specific studies on the biological activity of this compound are scarce, related compounds have demonstrated various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly notable for its potential to form reactive intermediates that may interact with microbial enzymes or DNA.
  • Anticancer Activity : Nitro-substituted aromatic compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
  • Enzyme Inhibition : Many compounds with similar moieties have been shown to inhibit specific enzymes, which can be leveraged for therapeutic applications.

The mechanism of action for this compound is hypothesized based on the behavior of structurally related compounds:

  • Reduction of Nitro Group : The nitro group may be reduced to form an amine, which can then interact with various biological targets.
  • Enzyme Interaction : The compound might inhibit enzymes by binding to active sites or altering enzyme conformation.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, affecting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructureBiological Activity
4-NitrophenolStructureAntimicrobial, cytotoxic
2-Chloro-4-methoxyphenolStructureAntifungal, anti-inflammatory
3-Nitrobenzoic acidStructureAnticancer, enzyme inhibitor

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIASXOHEIDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429410
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62966-77-2
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-chloro-2-nitrobenzene (10 g, 42.2 mmol) was added to a solution of 4-methoxyphenol (5.3 g, 42.2 mmol), and K2CO3 (14.5 g, 105 mmol) in DMF (50 mL). The mixture was heated at 80° C. for 16 h. The reaction was poured into water. The aqueous phase was extracted with ethyl acetate and the combined phases were washed with water, brine, and dried over sodium sulfate, filtered and concentrated under vacuum giving the crude title compound. The crude product was purified by silica gel chromatography eluting with (hexanes/ethyl acetate 90:10) to give the title compound (8.0 g, 67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

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